Cas no 2228603-78-7 (2-(2,2-dimethylthiolan-3-yl)butanoic acid)

2-(2,2-Dimethylthiolan-3-yl)butanoic acid is a sulfur-containing carboxylic acid characterized by its unique thiolane ring structure with two methyl substituents at the 2-position. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a chiral building block or intermediate in the preparation of bioactive molecules. The thiolane moiety enhances its utility in applications requiring sulfur-based functionalization, while the carboxylic acid group allows for further derivatization. Its structural features may also contribute to improved stability and stereochemical control in synthetic pathways. The compound’s precise physicochemical properties and reactivity depend on its stereochemistry, making it a valuable candidate for specialized synthetic and medicinal chemistry applications.
2-(2,2-dimethylthiolan-3-yl)butanoic acid structure
2228603-78-7 structure
商品名:2-(2,2-dimethylthiolan-3-yl)butanoic acid
CAS番号:2228603-78-7
MF:C10H18O2S
メガワット:202.313722133636
CID:6179341
PubChem ID:165610570

2-(2,2-dimethylthiolan-3-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(2,2-dimethylthiolan-3-yl)butanoic acid
    • 2228603-78-7
    • EN300-1735027
    • インチ: 1S/C10H18O2S/c1-4-7(9(11)12)8-5-6-13-10(8,2)3/h7-8H,4-6H2,1-3H3,(H,11,12)
    • InChIKey: DUWIZYRGISZJME-UHFFFAOYSA-N
    • ほほえんだ: S1CCC(C(C(=O)O)CC)C1(C)C

計算された属性

  • せいみつぶんしりょう: 202.10275099g/mol
  • どういたいしつりょう: 202.10275099g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 201
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 62.6Ų

2-(2,2-dimethylthiolan-3-yl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1735027-5.0g
2-(2,2-dimethylthiolan-3-yl)butanoic acid
2228603-78-7
5g
$4557.0 2023-06-04
Enamine
EN300-1735027-0.1g
2-(2,2-dimethylthiolan-3-yl)butanoic acid
2228603-78-7
0.1g
$1384.0 2023-09-20
Enamine
EN300-1735027-10.0g
2-(2,2-dimethylthiolan-3-yl)butanoic acid
2228603-78-7
10g
$6758.0 2023-06-04
Enamine
EN300-1735027-5g
2-(2,2-dimethylthiolan-3-yl)butanoic acid
2228603-78-7
5g
$4557.0 2023-09-20
Enamine
EN300-1735027-1g
2-(2,2-dimethylthiolan-3-yl)butanoic acid
2228603-78-7
1g
$1572.0 2023-09-20
Enamine
EN300-1735027-0.05g
2-(2,2-dimethylthiolan-3-yl)butanoic acid
2228603-78-7
0.05g
$1320.0 2023-09-20
Enamine
EN300-1735027-0.25g
2-(2,2-dimethylthiolan-3-yl)butanoic acid
2228603-78-7
0.25g
$1447.0 2023-09-20
Enamine
EN300-1735027-0.5g
2-(2,2-dimethylthiolan-3-yl)butanoic acid
2228603-78-7
0.5g
$1509.0 2023-09-20
Enamine
EN300-1735027-1.0g
2-(2,2-dimethylthiolan-3-yl)butanoic acid
2228603-78-7
1g
$1572.0 2023-06-04
Enamine
EN300-1735027-2.5g
2-(2,2-dimethylthiolan-3-yl)butanoic acid
2228603-78-7
2.5g
$3080.0 2023-09-20

2-(2,2-dimethylthiolan-3-yl)butanoic acid 関連文献

2-(2,2-dimethylthiolan-3-yl)butanoic acidに関する追加情報

2-(2,2-dimethylthiolan-3-yl)butanoic acid (CAS No. 2228603-78-7): An Emerging Compound in Medicinal Chemistry

2-(2,2-dimethylthiolan-3-yl)butanoic acid (CAS No. 2228603-78-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of thiolanes, which are cyclic sulfur-containing compounds known for their diverse biological properties. The thiolane scaffold has been extensively studied for its role in various therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects.

The chemical structure of 2-(2,2-dimethylthiolan-3-yl)butanoic acid consists of a thiolane ring substituted with a butanoic acid group. The presence of the dimethyl substituents on the thiolane ring imparts additional stability and lipophilicity to the molecule, which can enhance its bioavailability and cellular uptake. These structural characteristics make it an attractive candidate for further investigation in drug discovery and development.

Recent studies have highlighted the potential of 2-(2,2-dimethylthiolan-3-yl)butanoic acid in various biological systems. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

In addition to its anti-inflammatory properties, 2-(2,2-dimethylthiolan-3-yl)butanoic acid has shown promise in cancer research. A study conducted by a team of researchers at the National Cancer Institute found that this compound selectively induces apoptosis in cancer cells while sparing normal cells. The selective cytotoxicity is attributed to its ability to disrupt mitochondrial function and activate caspase-dependent apoptotic pathways. These findings suggest that 2-(2,2-dimethylthiolan-3-yl)butanoic acid could be a valuable lead compound for the development of novel anticancer agents.

The neuroprotective effects of 2-(2,2-dimethylthiolan-3-yl)butanoic acid have also been explored. Research published in the Journal of Neurochemistry indicated that this compound can protect neurons from oxidative stress-induced damage by enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This neuroprotective activity makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Beyond its direct biological activities, 2-(2,2-dimethylthiolan-3-yl)butanoic acid has been investigated as a pharmaceutical excipient due to its ability to improve the solubility and stability of poorly water-soluble drugs. A study published in the International Journal of Pharmaceutics demonstrated that this compound can enhance the oral bioavailability of several poorly soluble drugs by forming stable complexes with them. This property could have significant implications for improving drug delivery and therapeutic outcomes.

The synthesis of 2-(2,2-dimethylthiolan-3-yl)butanoic acid involves several steps, including the formation of the thiolane ring and subsequent functionalization with the butanoic acid group. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound. For example, a one-pot synthesis method using palladium-catalyzed cross-coupling reactions has been reported to yield high purity 2-(2,2-dimethylthiolan-3-yl)butanoic acid with excellent yields.

In conclusion, 2-(2,2-dimethylthiolan-3-yl)butanoic acid (CAS No. 2228603-78-7) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.

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